molecular formula C6H5BrN2O2 B1441892 3-BROMO-6-Methyl-4-NITROPYRIDINE CAS No. 1378873-37-0

3-BROMO-6-Methyl-4-NITROPYRIDINE

Cat. No. B1441892
M. Wt: 217.02 g/mol
InChI Key: MPZBNXOIDZWMKL-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-4-nitropyridine is a chemical compound with the CAS Number: 1378873-37-0 . It has a molecular weight of 217.02 and its IUPAC name is 5-bromo-2-methyl-4-nitropyridine . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

3-Bromo-6-methyl-4-nitropyridine is a solid substance at room temperature .

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Application : It is used as an intermediate in the production of various pharmaceuticals .
  • In-vitro Studies

    • Application : The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms.
  • Synthesis and Reactions

    • Application : This compound is involved in various synthesis and reaction processes .
    • Method : One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
    • Results : The reaction yields 3-nitropyridine with a 77% yield. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
  • Synthesis of Herbicides and Insecticides
    • Application : This compound can be used as a starting material for the synthesis of certain herbicides and insecticides .
  • Synthesis of 2-Substituted-5-Nitro-Pyridines

    • Application : This compound can be used in the synthesis of 2-substituted-5-nitro-pyridines .
    • Method : The method involves a series of chemical reactions starting from 3-nitropyridine, which can be obtained from the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent .
    • Results : The outcome would be a series of 2-substituted-5-nitro-pyridines .
  • Substitution with Ammonia and Amines

    • Application : 3-Nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines .
    • Method : The method involves the vicarious substitution method and the oxidative substitution method in the position para to the nitro group .
    • Results : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Safety And Hazards

The safety information for 3-Bromo-6-methyl-4-nitropyridine includes several hazard statements such as H302-H312-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

A patent describes a method for preparing 3-bromo-4-methylpyridine, which could potentially be adapted for the synthesis of 3-BROMO-6-Methyl-4-NITROPYRIDINE . This method includes two reaction steps and has the advantages of mild reaction conditions, easy operation, high yield, and low production cost .

properties

IUPAC Name

5-bromo-2-methyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-6(9(10)11)5(7)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZBNXOIDZWMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-BROMO-6-Methyl-4-NITROPYRIDINE

CAS RN

1378873-37-0
Record name 5-bromo-2-methyl-4-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Matsumura, M Ariga - Bulletin of the Chemical Society of Japan, 1977 - journal.csj.jp
… 3Bromo-6-methyl-4-nitropyridine N-oxide (1a) (mp 137.5– 138 C) was obtained from 3-bromo-6-methylpyridine Noxide by application of Jujo's methodº) in 76.3% yield. 3-Bromo-2,6-…
Number of citations: 7 www.journal.csj.jp

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